molecular formula C16H18N2O2S B7050588 1-(3,4-dihydro-2H-chromen-3-yl)-3-[(3-methylthiophen-2-yl)methyl]urea

1-(3,4-dihydro-2H-chromen-3-yl)-3-[(3-methylthiophen-2-yl)methyl]urea

Cat. No.: B7050588
M. Wt: 302.4 g/mol
InChI Key: GVPVKXCVBPULHA-UHFFFAOYSA-N
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Description

1-(3,4-Dihydro-2H-chromen-3-yl)-3-[(3-methylthiophen-2-yl)methyl]urea is a complex organic compound that belongs to the class of chromen-3-yl ureas

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydro-2H-chromen-3-yl)-3-[(3-methylthiophen-2-yl)methyl]urea typically involves multiple steps, starting with the preparation of the chromen-3-yl core. One common approach is the Pd-catalyzed intramolecular O-arylation reaction of 2-(2-haloaryl)propane-1,3-diols, which leads to the enantioselective formation of chiral (3,4-dihydro-2H-chromen-3-yl)methanols

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, solvents, and temperature control to achieve the desired product. Large-scale production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dihydro-2H-chromen-3-yl)-3-[(3-methylthiophen-2-yl)methyl]urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or thiols, under appropriate conditions.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

1-(3,4-Dihydro-2H-chromen-3-yl)-3-[(3-methylthiophen-2-yl)methyl]urea has shown promise in several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Medicine: The compound may have therapeutic properties, such as anti-inflammatory, antioxidant, or anticancer activities, making it a candidate for drug development.

  • Industry: Its unique chemical structure and properties can be leveraged in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 1-(3,4-dihydro-2H-chromen-3-yl)-3-[(3-methylthiophen-2-yl)methyl]urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to active sites and modulating enzyme activity. It may also interact with cellular receptors, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

1-(3,4-Dihydro-2H-chromen-3-yl)-3-[(3-methylthiophen-2-yl)methyl]urea can be compared with other similar compounds, such as:

  • Coumarin derivatives: These compounds share the chromen-3-yl core and exhibit similar biological activities.

  • Thiophene derivatives: Compounds containing thiophene rings are known for their diverse biological and chemical properties.

  • Urea derivatives: Urea-based compounds are widely used in pharmaceuticals and agrochemicals due to their versatility and reactivity.

Uniqueness: What sets this compound apart is its specific combination of chromen-3-yl and thiophen-2-ylmethyl groups, which may confer unique chemical and biological properties not found in other compounds.

Properties

IUPAC Name

1-(3,4-dihydro-2H-chromen-3-yl)-3-[(3-methylthiophen-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-11-6-7-21-15(11)9-17-16(19)18-13-8-12-4-2-3-5-14(12)20-10-13/h2-7,13H,8-10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPVKXCVBPULHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNC(=O)NC2CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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